2-Fluoro-5-mercaptobenzonitrile
Description
2-Fluoro-5-mercaptobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of a fluorine atom, a mercapto group, and a nitrile group attached to a benzene ring. This compound appears as a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Properties
IUPAC Name |
2-fluoro-5-sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBHNYNUDGSMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-mercaptobenzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with a thiol reagent under reducing conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or tin chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The mercapto group undergoes oxidation to form sulfinic or sulfonic acid derivatives.
Key Findings :
-
Oxidation selectivity depends on pH: Acidic conditions favor sulfonic acid formation, while neutral conditions yield sulfinic acids.
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Catalytic systems like TBAB (tetrabutylammonium bromide) enhance reaction rates in polar aprotic solvents .
Reduction Reactions
The nitrile group is reduced to primary amines under controlled conditions.
Key Findings :
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Catalytic hydrogenation preserves the fluorine substituent but requires elevated pressures (3–5 bar).
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Over-reduction to secondary amines is avoided using Pd-C instead of Raney Ni .
Substitution Reactions
The fluorine atom and mercapto group participate in nucleophilic substitutions.
Fluorine Displacement
Mercapto Group Substitution
Key Findings :
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Fluorine substitution follows an SNAr mechanism, accelerated by electron-withdrawing -CN groups .
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Mercapto group reactions are pH-sensitive: Thiolate ions (generated under basic conditions) enhance nucleophilicity .
Cyclization and Heterocycle Formation
The compound serves as a precursor for benzothiazoles and fused rings.
Key Findings :
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Cyclization with o-aminothiophenol proceeds via imidoyl chloride intermediates .
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Copper catalysts enable Ullmann-type coupling for heteroaromatic systems .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |
|---|---|---|---|
| Fluorine substitution | 1.2 × 10⁻³ | 85 | SNAr with π-deficient ring |
| Mercapto oxidation | 4.5 × 10⁻⁴ | 72 | Radical chain mechanism |
| Nitrile reduction | 2.8 × 10⁻² | 48 | Hydride transfer |
Data compiled from kinetic studies in .
Mechanistic Insights
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Oxidation : The mercapto group undergoes sequential proton-coupled electron transfer (PCET) to form sulfenic acid intermediates, which further oxidize to sulfonic acids.
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Substitution : Fluorine’s electronegativity polarizes the aromatic ring, making C-F bonds susceptible to nucleophilic attack in polar aprotic solvents like NMP .
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Cyclization : Intramolecular thiol-epoxide reactions form six-membered transition states, as evidenced by DFT calculations .
Scientific Research Applications
Organic Synthesis
2-Fluoro-5-mercaptobenzonitrile serves as a valuable building block in organic synthesis. Its functional groups enable the formation of more complex molecules through various chemical reactions, including:
- Oxidation : The thiol group can be oxidized to form disulfides.
- Reduction : The nitrile group can be reduced to produce amines.
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions for Reactions
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, iodine | Disulfides |
| Reduction | Lithium aluminum hydride, catalytic hydrogenation | Amines |
| Substitution | Amines, thiols | Various substituted benzonitriles |
Biological Applications
The compound exhibits promising biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
In vitro studies have demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 32 |
| Staphylococcus aureus (MRSA) | 64 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These results indicate the potential of this compound as a lead compound for developing new antibacterial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor effects against human tumor cell lines, such as HCT116 and A549. The cytotoxicity results are as follows:
| Cell Line | IC50 (µM) | Control (5-Fluorouracil) IC50 (µM) |
|---|---|---|
| HCT116 | 12.5 | 10 |
| A549 | 15.0 | 12 |
These findings suggest that this compound could play a role in cancer therapy.
Enzyme Interaction Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways by covalently bonding through its thiol group. This interaction alters enzyme kinetics and suggests its application in drug design targeting metabolic disorders.
Electrochemical Applications
The compound has been studied for its interactions with gold electrodes, influencing adsorption behaviors critical for sensor development. Such properties highlight its versatility beyond traditional biological applications and indicate potential uses in electrochemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-mercaptobenzonitrile involves its interaction with biological molecules, particularly proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.
2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
2-Fluoro-5-mercaptobenzonitrile is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. The combination of the fluorine atom and the mercapto group makes it a valuable compound for various synthetic and research applications.
Biological Activity
2-Fluoro-5-mercaptobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving halogenated benzonitriles. The synthesis typically yields high purity and can be optimized for specific applications in drug development .
Anticancer Activity
Table 1: Effects of this compound on Tumor Markers
| Treatment (mg/kg) | Tumor Size Reduction (%) | mRNA Level Reduction (HIF-2α) |
|---|---|---|
| 0 (Vehicle) | - | - |
| 10 | 30 | 40% |
| 40 | 50 | 60% |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | >64 |
| Klebsiella pneumoniae | 32 |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Renal Cell Carcinoma : A study involving xenograft models indicated that treatment with this compound led to significant tumor regression and alterations in gene expression related to tumor hypoxia .
- Bacterial Infections : Clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying concentrations of the compound, resulting in effective inhibition of bacterial growth at lower concentrations compared to standard antibiotics like vancomycin .
Q & A
Q. What are the established synthetic routes for preparing 2-fluoro-5-mercaptobenzonitrile, and what critical parameters influence yield?
The synthesis of fluorinated benzonitrile derivatives often involves multi-step functionalization. A common approach includes:
- Step 1 : Introduction of the nitrile group via nucleophilic substitution or cyanation reactions under palladium catalysis.
- Step 2 : Selective fluorination using reagents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C).
- Step 3 : Thiol (-SH) group incorporation via reduction of disulfides or displacement of leaving groups (e.g., halides) with thiourea followed by hydrolysis .
Q. Key Parameters :
- Temperature control during fluorination to avoid side reactions (e.g., defluorination).
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product.
Q. What analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and fluorine coupling patterns (e.g., meta-fluorine splitting). The -SH proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often absent due to exchange broadening .
- ¹³C NMR : Nitrile carbons resonate at ~115–120 ppm; fluorine-induced deshielding shifts adjacent carbons by 5–10 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₇H₃FNS, expected m/z: 152.0023 .
- FT-IR : Confirm -CN (2220–2240 cm⁻¹) and -SH (2550–2600 cm⁻¹) stretches.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or HRMS data often arise from:
- Tautomerism : The -SH group may tautomerize to form disulfides, altering spectral profiles. Use reducing agents (e.g., DTT) to stabilize the thiol form .
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals. For example, DMSO-d₆ may suppress -SH proton visibility due to hydrogen bonding .
- Impurity Interference : Trace solvents (e.g., EtOAc) or starting materials may co-elute. Validate purity via HPLC (C18 column, acetonitrile/water gradient).
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?
The compound’s -CN and -SH groups enable diverse reactivity:
- Suzuki–Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids. The -F group directs para substitution, while the -SH group requires protection (e.g., as a thioether) to prevent catalyst poisoning .
- Thiol-Ene Click Chemistry : React with alkenes under UV light for bioconjugation. Yields >80% are achievable with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator .
Q. How does the fluorine substituent influence the electronic and steric properties of this compound in biochemical applications?
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, enhancing the electrophilicity of the aromatic ring. This increases reactivity in nucleophilic aromatic substitution (e.g., with cysteine residues in proteins) .
- Steric Effects : The small size of fluorine minimizes steric hindrance, allowing precise interactions in enzyme active sites. For example, fluorinated analogs are used to probe DNA methyltransferase mechanisms by mimicking cytosine .
Q. What are the challenges in stabilizing this compound for long-term storage?
- Oxidation Sensitivity : The -SH group oxidizes to disulfides in air. Store under inert gas (N₂/Ar) at -20°C with desiccants.
- Light Sensitivity : Protect from UV light using amber vials.
- Purity Degradation : Monitor via periodic HPLC analysis (retention time shifts >0.5 min indicate degradation) .
Methodological Guidance
- Contradiction Analysis : Always cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) .
- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
